

Application Notes and Protocols for Pacidamycin 4 Fermentation using *Streptomyces coeruleorubidus*

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Compound of Interest

Compound Name: *Pacidamycin 4*

Cat. No.: B15579793

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Introduction

Pacidamycin 4, a member of the uridyl peptide antibiotic family, exhibits potent and specific activity against *Pseudomonas aeruginosa*, a challenging gram-negative pathogen. These antibiotics inhibit translocase I (MraY), a crucial enzyme in bacterial cell wall biosynthesis that is not targeted by current clinical drugs.[1][2] **Pacidamycin 4** is a secondary metabolite produced by the bacterium *Streptomyces coeruleorubidus*, specifically the strain AB 1183F-64. [3] This document provides a detailed protocol for the fermentation of *S. coeruleorubidus* to produce **Pacidamycin 4**, including media formulations, optimal fermentation parameters, and a strategy for enhancing yield through amino acid supplementation. A significant increase in pacidamycin yield, from a baseline of 1-2 mg/L to over 100 mg/L, has been reported through a combination of strain selection, medium manipulation, and amino acid feeding experiments.[3]

Materials and Equipment

- *Streptomyces coeruleorubidus* AB 1183F-64 strain
- Shaker incubator
- Fermenter (bioreactor)

- Centrifuge
- Spectrophotometer
- HPLC system for analysis
- Standard laboratory glassware and consumables

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Proper maintenance of the *Streptomyces coeruleorubidus* AB 1183F-64 strain is critical for consistent production of **Pacidamycin 4**.

a) Strain Maintenance: The strain should be maintained on a suitable agar medium, such as GYM *Streptomyces* Medium (DSMZ Medium 65), and incubated at 28°C until sporulation is observed.^{[4][5]} Spore suspensions can be stored in 20% glycerol at -80°C for long-term preservation.

b) Inoculum Development (Seed Culture): A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.

- Stage 1 (Pre-seed culture): A loopful of spores from a fresh agar plate is inoculated into a 250 mL flask containing 50 mL of Seed Medium 1. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
- Stage 2 (Seed culture): The pre-seed culture is used to inoculate a larger volume of Seed Medium 2. Typically, a 5-10% (v/v) inoculum is used. This culture is incubated under the same conditions for 48 hours.

Fermentation Media

The composition of the fermentation medium is a critical factor influencing the yield of **Pacidamycin 4**. Below are suggested starting formulations for the seed and production media.

Medium	Component	Concentration (g/L)
Seed Medium 1 (GYM)	Glucose	4.0
	Yeast Extract	4.0
	Malt Extract	10.0
	CaCO ₃	2.0
	Agar (for plates)	18.0
Seed Medium 2	Glucose	15.0
	Soybean Meal	15.0
	Yeast Extract	5.0
	NaCl	3.0
	K ₂ HPO ₄	1.0
	MgSO ₄ ·7H ₂ O	0.5
	CaCO ₃	2.0
Production Medium	Soluble Starch	20.0
	Glucose	10.0
	Soybean Meal	20.0
	Yeast Extract	5.0
	NaCl	4.0
	K ₂ HPO ₄	1.0
	MgSO ₄ ·7H ₂ O	0.5
	CaCO ₃	3.0
	Trace Elements Solution	1.0 mL/L

Table 1: Suggested Media Compositions for **Pacidamycin 4** Fermentation.

Trace Elements Solution (per 100 mL):

- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.1 g
- $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$: 0.1 g
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.1 g

Fermentation Process

a) Production Fermentation: The production fermenter containing the Production Medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out under the following conditions:

Parameter	Optimal Range
Temperature	28-35°C
pH	6.0-7.5
Agitation	200-400 rpm
Aeration	0.5-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time	7-10 days

Table 2: Optimal Physical Parameters for **Pacidamycin 4** Fermentation.

b) Amino Acid Feeding Strategy: To significantly boost the production of **Pacidamycin 4**, a fed-batch strategy with supplementation of key amino acids is recommended. The biosynthesis of pacidamycins involves the incorporation of L-alanine, m-tyrosine, and 2,3-diaminobutyric acid (DABA), which is derived from L-threonine.[6] A precursor-directed biosynthesis study has also shown that tryptophan analogues can be readily incorporated.[7]

A concentrated, sterile stock solution of the following amino acids should be prepared and fed into the fermenter starting from 48 hours of cultivation.

Amino Acid	Suggested Concentration in Feed Solution (g/L)
L-Alanine	20
L-Tyrosine	10
L-Threonine	20
L-Tryptophan	5

Table 3: Suggested Amino Acid Feed Solution Composition.

The feed can be administered continuously at a low rate or in pulses every 12-24 hours. The total volume of the feed should not exceed 10% of the initial fermentation volume to avoid significant dilution.

Downstream Processing: Extraction and Purification

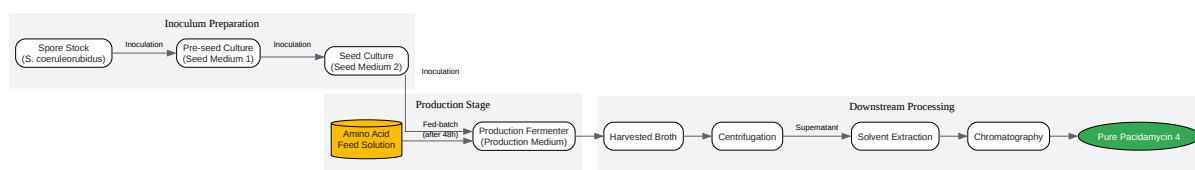
A general scheme for the extraction and purification of pacidamycins from the fermentation broth is outlined below. This process typically involves separation of the biomass, extraction of the active compounds, and chromatographic purification.

- Biomass Separation:** The fermentation broth is centrifuged at 5,000-10,000 x g for 20-30 minutes to separate the mycelium from the supernatant. The supernatant contains the majority of the secreted **Pacidamycin 4**.
- Extraction:** The pH of the supernatant is adjusted to a neutral or slightly acidic range (pH 6-7). The pacidamycins are then extracted using a water-immiscible organic solvent such as n-butanol or ethyl acetate. The extraction can be performed multiple times to ensure high recovery. The organic phases are then pooled and concentrated under reduced pressure.
- Purification:** The concentrated crude extract is subjected to chromatographic purification. This may involve multiple steps:
 - Adsorption Chromatography:** The crude extract can be initially purified on a column packed with a non-ionic adsorbent resin.

- Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step to obtain highly pure **Pacidamycin 4** is typically performed on a preparative RP-HPLC system.

Visualization of Experimental Workflow and Biosynthetic Logic

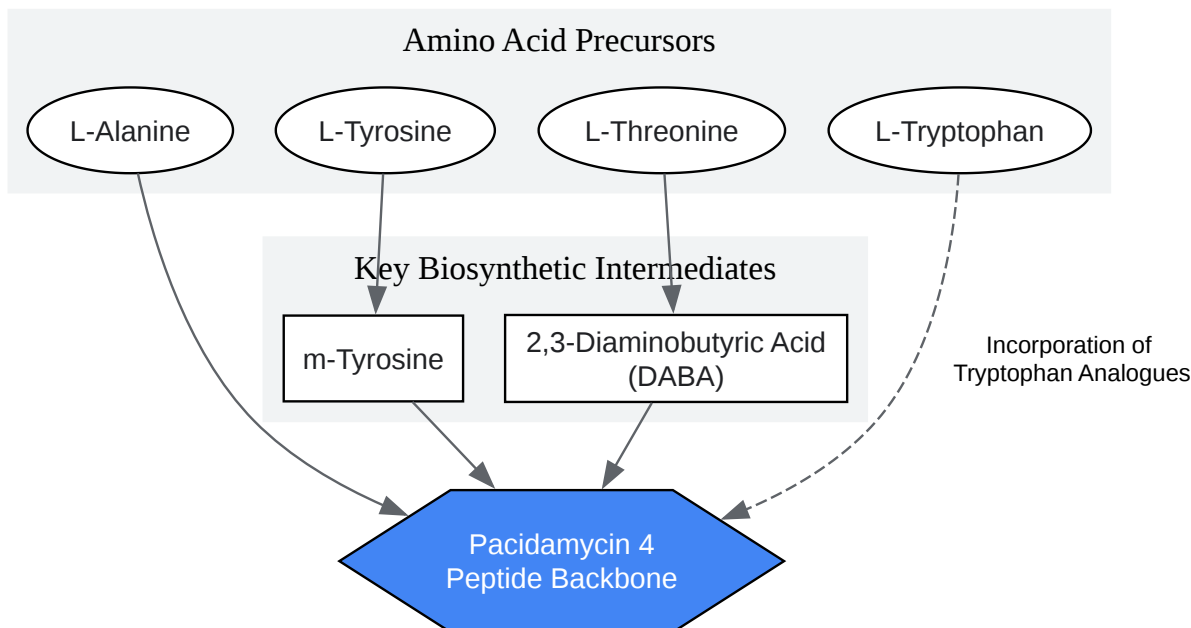
Experimental Workflow



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Caption: Overall workflow for **Pacidamycin 4** production.

Pacidamycin Biosynthesis and Amino Acid Precursors



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- 5. Streptomyces coeruleorubidus | Type strain | DSM 40145, ATCC 13740, ATCC 23900, CBS 796.68, ETH 24205, IFO 12855, INA 12531/54, ISP 5145, JCM 4359, NBRC 12855, RIA 1132, BCRC 11463, CGMCC 4.1678, IFM 11211, IMET 42060, KCTC 1743, KCTC

1922, NBIMCC 1152, NCIMB 9620, NRRL B-2569, VKM Ac-576 | BacDiveID:15105
[bacdive.dsmz.de]

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